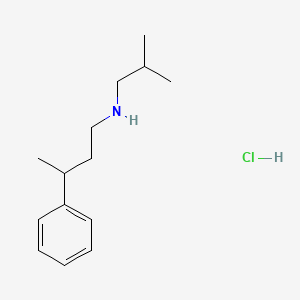
(2-Methylpropyl)(3-phenylbutyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Methylpropyl)(3-phenylbutyl)amine hydrochloride” is represented by the molecular formula C14H24ClN. The InChI code for this compound is 1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 241.80 g/mol. It is stored at room temperature .
Scientific Research Applications
Antibacterial Properties
N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, a related compound, has been used as an antitumor drug and exhibits activity against certain bacteria. It was found to cause irreversible damage to bacterial DNA, with its effect on RNA being temporary and concentration-dependent (Shimi & Shoukry, 1975).
Role in Food Processing
In food processing, specifically in the thermal processing of cocoa, compounds like 2-methylpropylamine have been identified. These amines, including 2-methylbutyl-, 3-methylbutyl-, and 2-methylpropylamine, increase during cocoa fermentation, suggesting an enzymatic formation from amino acids (Granvogl, Bugan, & Schieberle, 2006).
Fragmentation Studies in Mass Spectrometry
In mass spectrometry, the molecular ion-minus-ammonia fragmentation of (3-phenylpropyl) primary amines is significant, helping in the identification and analysis of compounds. This fragmentation pattern is used to understand the structure and properties of such amines (Lightner, Sunderman, Hurtado, & Thommen, 1970).
Synthesis of Thermostabilizers
Amines like 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, which share structural similarities, have been synthesized and used as thermostabilizers for materials like polypropylene. These compounds are synthesized by reacting specific phenols with aminoethylnonylimidazoline (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Antineoplastic Agents
Related amines have been synthesized and evaluated as antineoplastic agents. For example, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride have shown high activity against various cancer cell lines, indicating their potential as cancer treatment agents (Pettit et al., 2003).
Pharmaceutical Impurities
Studies on the impurity profiling of pharmaceuticals have identified similar amines as potential impurities. Understanding these impurities is crucial for ensuring the quality and safety of pharmaceutical products (Langone et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(2-methylpropyl)-3-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-12(2)11-15-10-9-13(3)14-7-5-4-6-8-14;/h4-8,12-13,15H,9-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDDBZPEZTPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC(C)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

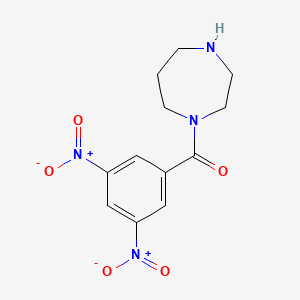
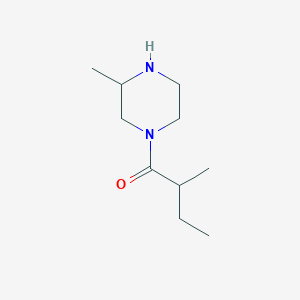
![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)
![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362107.png)
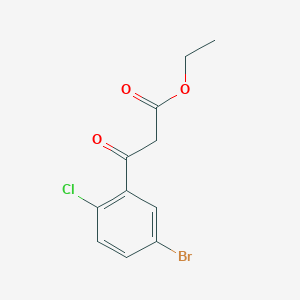
![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)
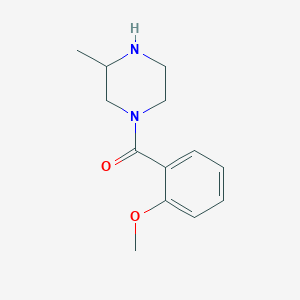
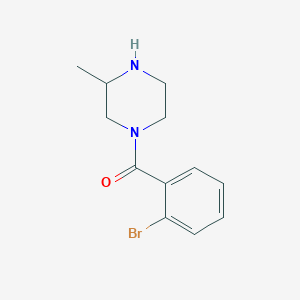

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)
